Bromofluoromethane Bromofluoromethane
Brand Name: Vulcanchem
CAS No.: 373-52-4
VCID: VC20866050
InChI: InChI=1S/CH2BrF/c2-1-3/h1H2
SMILES: C(F)Br
Molecular Formula: CH2BrF
Molecular Weight: 112.93 g/mol

Bromofluoromethane

CAS No.: 373-52-4

Cat. No.: VC20866050

Molecular Formula: CH2BrF

Molecular Weight: 112.93 g/mol

* For research use only. Not for human or veterinary use.

Bromofluoromethane - 373-52-4

Specification

CAS No. 373-52-4
Molecular Formula CH2BrF
Molecular Weight 112.93 g/mol
IUPAC Name bromo(fluoro)methane
Standard InChI InChI=1S/CH2BrF/c2-1-3/h1H2
Standard InChI Key LHMHCLYDBQOYTO-UHFFFAOYSA-N
SMILES C(F)Br
Canonical SMILES C(F)Br
Boiling Point 19.0 °C

Introduction

Bromofluoromethane has been the subject of multiple scientific publications, with research database records indicating approximately 19 publications directly focused on this compound, generating over 160 citations in scientific literature . This demonstrates the compound's relevance in chemical research despite its relatively specialized nature.

The compound exists as a gas at room temperature, with a boiling point just above ambient temperature, making it particularly useful for certain chemical applications while presenting specific handling challenges. Its unique halogen combination gives it distinctive reactivity patterns that have been exploited in synthetic applications.

Physical and Chemical Properties

Basic Chemical Information

Bromofluoromethane is characterized by specific chemical identifiers and fundamental properties that determine its behavior in various applications. The compound has a well-defined chemical identity with specific registry numbers used globally.

ParameterValue
CAS Number373-52-4
Molecular FormulaCH₂BrF
Molecular Weight112.93 g/mol
MDL NumberMFCD00153077
LogP0.94

The compound contains one carbon atom bonded to two hydrogen atoms, one bromine atom, and one fluorine atom. This arrangement creates a molecule with particular electronic distribution and reactivity patterns .

Physical Properties

The physical characteristics of bromofluoromethane are critical for understanding its behavior under various conditions and determining appropriate handling procedures. These properties have been extensively documented through experimental measurements.

PropertyValueReference
Boiling Point17-19°C (at 760 mmHg)
Melting Point-121°C
Density at 20°C1.76 g/cm³
Density at 50°C1.66 g/cm³
Refractive Index1.375
Flash Point-34.3±13.3°C
Vapor Pressure940.3 mmHg at 25°C
Ionization Energy11 eV
ppm per mg/m³ (20°C, 1 bar)0.213

The low boiling point of bromofluoromethane (approximately 17-19°C) makes it a gas at room temperature, though it can be easily liquefied with mild cooling . This property is particularly relevant for its application in chemical synthesis and gas-phase reactions. The compound's relatively high vapor pressure indicates its volatility, which must be considered during handling and storage .

Molecular Structure

The molecular structure of bromofluoromethane features a tetrahedral arrangement around the central carbon atom, consistent with sp³ hybridization. The different electronegativity values of bromine and fluorine create an asymmetric charge distribution within the molecule, resulting in a permanent dipole moment. This structural characteristic influences the compound's reactivity and intermolecular interactions.

Quantum chemical calculations have been employed to investigate the detailed structural parameters of bromofluoromethane. High-level ab initio calculations using second-order Møller–Plesset perturbation theory and coupled cluster methods (CCSD(T)) have provided accurate predictions of bond lengths, bond angles, and other structural parameters .

Synthesis and Production

The production of bromofluoromethane can be achieved through several synthetic routes, with one notable method being its synthesis from dibromofluoromethane. This approach has been documented in detail and represents an efficient industrial production method.

In one documented synthesis procedure, 978g of dibromofluoromethane was processed to yield 305g of bromofluoromethane, representing a 53.1% yield. The remaining 396g of dibromofluoromethane (40.5% by weight) remained unreacted and could be recycled into the process. The bromofluoromethane product is typically separated by distillation, taking advantage of its low boiling point compared to the starting material .

The synthesis method was patented by Imperial Chemical Industries PLC (EP317125, 1989), indicating its industrial relevance and commercial potential . The production of high-purity bromofluoromethane (99.5-99.9% purity) has been achieved and made commercially available for research and pharmaceutical applications .

Additionally, automated synthesis methods have been developed for producing radio-labeled versions of bromofluoromethane, such as [¹⁸F]bromofluoromethane, which has applications in radiochemistry and potentially in medical imaging .

Applications and Research

Synthetic Chemistry Applications

Spectroscopic and Structural Studies

Crystal Structure Analysis

The solid-state structure of bromofluoromethane has been characterized through X-ray diffraction analysis after crystallization at low temperatures. These studies revealed that bromofluoromethane crystallizes in the space group I2/a .

Crystal structure determination provides insights into the molecular packing and intermolecular interactions in the solid state. For bromofluoromethane, these interactions have been discussed in the context of the σ-hole concept, which explains the anisotropic distribution of electron density around halogen atoms and its influence on non-covalent interactions .

Spectroscopic Investigations

Multiple spectroscopic techniques have been employed to characterize bromofluoromethane in different aggregation states and at various temperatures. Raman spectroscopy has been particularly valuable for investigating the vibrational modes of the molecule, providing information about bond strengths and molecular symmetry .

The hyperfine structure in the rotational spectra of bromofluoromethane has been extensively studied using advanced techniques such as the Lamb-dip method in the submillimeter-wave frequency range. These investigations have covered multiple isotopic species, including CH₂⁷⁹BrF, CH₂⁸¹BrF, CDH⁷⁹BrF, CDH⁸¹BrF, CD₂⁷⁹BrF, and CD₂⁸¹BrF, allowing for detailed analysis of the molecule's rotational behavior .

High-level quantum-chemical calculations have supported these experimental studies, providing accurate predictions of hyperfine parameters at the coupled-cluster level. These calculations have helped improve the accuracy of determined rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling constants .

Additionally, anharmonic force field calculations have been performed to determine various molecular properties, including:

  • Vibration-rotation interaction constants

  • Vibrational anharmonicity constants

  • Fundamental vibrational frequencies

  • Sextic centrifugal distortion constants

  • Rotational constants with zero-point corrections

These studies have demonstrated good agreement between experimental data and theoretical predictions, particularly when combining coupled cluster CCSD(T) optimized geometry and harmonic force field with cubic and quartic force constants obtained at the MP2 level of theory .

Safety ParameterDesignation
Hazard CodesT: Toxic
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Phrases26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection)
RIDADRUN 2810

The low boiling point (17-19°C) means that bromofluoromethane can readily volatilize at room temperature, creating potential inhalation hazards. Proper ventilation and personal protective equipment are essential when working with this compound. Its flash point of approximately -34.3°C also indicates potential flammability concerns, requiring appropriate fire safety measures .

Storage stability data indicates that bromofluoromethane maintains stability for approximately 18 months when stored at 20°C, providing guidance for laboratory and industrial storage conditions .

Current Research and Future Perspectives

Research on bromofluoromethane continues to evolve, with ongoing investigations into its physical properties, spectroscopic characteristics, and synthetic applications. The compound has attracted attention in specialized research areas, as evidenced by the scientific publications focused on this molecule .

The development of automated synthesis methods for radiolabeled versions, such as [¹⁸F]bromofluoromethane, suggests potential applications in advanced imaging techniques and radiochemistry. These developments may open new avenues for the compound's use in medical research and diagnostic applications .

The effectiveness of bromofluoromethane in fluoromethylation reactions, particularly with enolates, represents a promising area for future synthetic applications. As fluorine-containing compounds continue to gain importance in pharmaceutical and agrochemical development, bromofluoromethane's role as a fluoromethylating agent may expand .

Furthermore, the detailed spectroscopic and computational studies of bromofluoromethane provide valuable benchmark data for understanding halomethanes more broadly. These fundamental studies contribute to our understanding of molecular structure, non-covalent interactions, and spectroscopic properties of halogenated compounds.

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